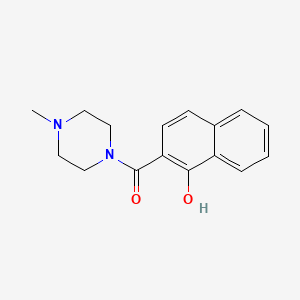
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, drug discovery, and chemical biology. This compound is also known by its chemical name, CMI-392, and has been synthesized through various methods to explore its properties and potential applications.
Wirkmechanismus
The mechanism of action of (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone involves the inhibition of specific enzymes, which leads to the modulation of various cellular processes. For example, inhibition of certain kinases may lead to the suppression of cell proliferation and induction of apoptosis, which is a programmed cell death process. This mechanism of action has been studied extensively to understand the potential applications of this compound in drug discovery and development.
Biochemical and Physiological Effects:
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone has been found to exhibit various biochemical and physiological effects, which are dependent on the specific enzymes that it inhibits. For example, inhibition of certain kinases may lead to the suppression of cell proliferation and induction of apoptosis, while inhibition of certain phosphatases may lead to the activation of specific signaling pathways. These effects have been studied extensively to understand the potential applications of this compound in various areas of scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone in lab experiments include its high potency and selectivity towards specific enzymes, which makes it an ideal tool for studying various cellular processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
Zukünftige Richtungen
There are several future directions for the study of (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone, including the exploration of its potential applications in drug discovery and development. For example, further studies may focus on optimizing the synthesis of this compound to obtain higher yields and purity, as well as exploring its potential as a drug candidate for the treatment of various diseases. Additionally, studies may focus on the development of new analogs of this compound to improve its potency and selectivity towards specific enzymes.
Synthesemethoden
The synthesis of (4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone has been achieved through different methods, including the use of palladium-catalyzed cross-coupling reactions, Suzuki-Miyaura coupling reactions, and Buchwald-Hartwig amination. These methods have been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit inhibitory activity against various enzymes, including kinases and phosphatases, which are involved in various cellular processes such as cell signaling, proliferation, and differentiation. This has led to the exploration of this compound as a potential drug candidate for the treatment of various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(4-chloropyridin-2-yl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-11-5-7-16-12(9-11)14(18)17-8-6-10-3-1-2-4-13(10)17/h1-5,7,9H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZPRQUAJYDBGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-pyridin-2-yl)-(2,3-dihydro-indol-1-yl)-methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl 4-[(3-chloropyridin-2-yl)sulfanylmethyl]benzoate](/img/structure/B7474544.png)

![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)


![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)



